molecular formula C7H4BrClF3N B1280244 2-Bromo-4-chloro-5-(trifluoromethyl)aniline CAS No. 193090-44-7

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

Cat. No. B1280244
CAS RN: 193090-44-7
M. Wt: 274.46 g/mol
InChI Key: XVITUACFGUYVKU-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4BrClF3N . It has a molecular weight of 274.47 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid . The storage temperature is normal, and the physical form is solid or viscous liquid or liquid .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics. The halogenated nature of this compound makes it a valuable reagent for labeling or modifying proteins, aiding in the identification and quantification of proteins within complex biological samples .

Organic Synthesis

In organic chemistry, 2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a key intermediate for the synthesis of various organic compounds. Its reactive bromine and chlorine atoms make it suitable for further functionalization through nucleophilic substitution reactions, which are fundamental in building complex molecules .

Medicinal Chemistry

This aniline derivative is significant in medicinal chemistry for the development of pharmaceuticals. It has been used in the synthesis and biochemical evaluation of inhibitors targeting the hepatitis C virus (HCV) NS3 protease, which is crucial for antiviral drug development .

Material Science

The compound’s unique chemical structure contributes to material science, particularly in the development of novel materials with specific optical or electronic properties. Its incorporation into polymers or coatings can enhance material durability against chemical and environmental degradation .

Environmental Studies

2-Bromo-4-chloro-5-(trifluoromethyl)aniline: can be used as a tracer or marker in environmental studies to track the distribution and degradation of halogenated compounds in ecosystems. Understanding its behavior in the environment helps assess the impact of similar compounds on ecological health .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material when analyzing the presence of related compounds in various samples. Its well-defined physical and chemical properties make it an excellent candidate for calibration in spectroscopic and chromatographic techniques .

Biochemistry Research

In biochemistry, it’s used as a building block for synthesizing compounds that can mimic or inhibit the function of naturally occurring molecules, providing insights into biochemical pathways and processes .

Advanced Research Applications

Due to its reactive halogen groups, 2-Bromo-4-chloro-5-(trifluoromethyl)aniline is also explored in advanced research fields like nanotechnology and quantum chemistry for creating new types of sensors or quantum dots with potential applications in imaging and diagnostics .

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-bromo-4-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVITUACFGUYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504863
Record name 2-Bromo-4-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

CAS RN

193090-44-7
Record name 2-Bromo-4-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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